molecular formula C10H13NO3 B8475766 4-hydroxy-N-(3-hydroxypropyl)benzamide CAS No. 87807-89-4

4-hydroxy-N-(3-hydroxypropyl)benzamide

Cat. No. B8475766
M. Wt: 195.21 g/mol
InChI Key: CRIDVEHJBCCLLN-UHFFFAOYSA-N
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Patent
US04448989

Procedure details

Methyl p-hydroxybenzoate (11.5 g) was added to 17.0 g of 3-aminopropanol, and the mixture was stirred at 120° C. for 8 hours. Then, the reaction mixture was added to 1 N hydrochloric acid and extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried. Evaporation of the solvent gave a crude product. The crude product was purified by silica gel column chromatography to give 9.3 g (yield 63.7%) of 4-hydroxy-N-(3-hydroxypropyl)benzamide.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[NH2:12][CH2:13][CH2:14][CH2:15][OH:16].Cl>>[OH:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([NH:12][CH2:13][CH2:14][CH2:15][OH:16])=[O:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Name
Quantity
17 g
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=CC=C(C(=O)NCCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 63.7%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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